4-Benzylpiperidine-1-carbonyl chloride
Overview
Description
4-Benzylpiperidine-1-carbonyl chloride is a versatile chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in scientific research and organic synthesis due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Benzylpiperidine-1-carbonyl chloride involves several steps. One common method starts with the reaction of 4-benzylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
4-Benzylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction Reactions: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
4-Benzylpiperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential in developing new therapeutic agents for treating neurological disorders and other medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials science research
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-1-carbonyl chloride involves its interaction with specific molecular targets. It can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic sites. This modification can alter the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable intermediates makes it valuable in studying biochemical pathways and drug development .
Comparison with Similar Compounds
4-Benzylpiperidine-1-carbonyl chloride can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: A related compound used in similar research applications but lacks the carbonyl chloride group.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties and applications.
Tetrahydroisoquinoline: A structurally similar compound with distinct biological activities
The uniqueness of this compound lies in its reactivity and versatility, making it a valuable tool in various fields of scientific research.
Properties
IUPAC Name |
4-benzylpiperidine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNVHKQYAWVPKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249932 | |
Record name | 4-(Phenylmethyl)-1-piperidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-43-4 | |
Record name | 4-(Phenylmethyl)-1-piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31252-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethyl)-1-piperidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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